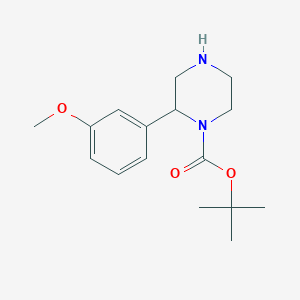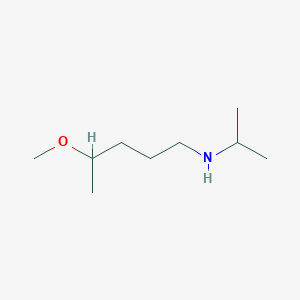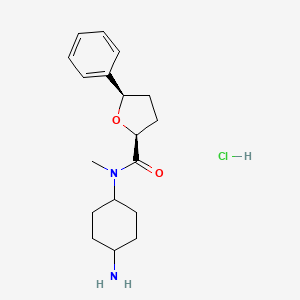![molecular formula C12H14ClF3N2O2 B13533535 4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidinehydrochloride](/img/structure/B13533535.png)
4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidinehydrochloride is a chemical compound that features a piperidine ring substituted with a nitro group and a trifluoromethyl group on the phenyl ring
Métodos De Preparación
The synthesis of 4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidinehydrochloride typically involves the nitration of 4-(trifluoromethyl)phenylpiperidine followed by the formation of the hydrochloride salt. The reaction conditions often include the use of strong acids like nitric acid and sulfuric acid for the nitration step. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidinehydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidinehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving the interaction of nitro and trifluoromethyl groups with biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidinehydrochloride involves its interaction with molecular targets through its nitro and trifluoromethyl groups. These interactions can affect various biochemical pathways, depending on the specific application. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparación Con Compuestos Similares
Similar compounds to 4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidinehydrochloride include:
These compounds share the nitro and trifluoromethyl groups but differ in their core structures. The uniqueness of this compound lies in its piperidine ring, which can impart different chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C12H14ClF3N2O2 |
|---|---|
Peso molecular |
310.70 g/mol |
Nombre IUPAC |
4-[2-nitro-4-(trifluoromethyl)phenyl]piperidine;hydrochloride |
InChI |
InChI=1S/C12H13F3N2O2.ClH/c13-12(14,15)9-1-2-10(11(7-9)17(18)19)8-3-5-16-6-4-8;/h1-2,7-8,16H,3-6H2;1H |
Clave InChI |
BNNLCXUWDXOHGU-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(2,4-dimethoxyphenyl)methyl]hydroxylamine](/img/structure/B13533466.png)

![3-(Benzo[b]thiophen-3-yl)isoxazol-5-amine](/img/structure/B13533471.png)




![1-{1-[(Methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride](/img/structure/B13533520.png)



